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Introduction
The nucleoprotein (NP) is a highly conserved internal antigen of many viruses, making it an

attractive target for universal vaccine development. The specific epitope NP(118-126), with the

amino acid sequence RPQASGVYM, is an immunodominant H-2d restricted cytotoxic T-

lymphocyte (CTL) epitope from the Lymphocytic choriomeningitis virus (LCMV).[1][2][3] Due to

its high immunogenicity and ability to elicit robust CD8+ T-cell responses, NP(118-126) is a

critical tool in preclinical vaccine research, particularly for studying T-cell-mediated immunity

and developing vaccines against arenaviruses like Lassa virus, which shares homologous

epitopes.[3][4] These application notes provide an overview of the utility of NP(118-126) in

vaccine development and detailed protocols for its use in experimental settings.

Applications of Nucleoprotein (118-126) in Vaccine
Research
The NP(118-126) epitope is primarily utilized in several key areas of vaccine development:

Evaluation of T-Cell Mediated Immunity: As a potent stimulator of CD8+ T-cells, the NP(118-

126) peptide is widely used to assess the cellular immunogenicity of vaccine candidates.

DNA Vaccine Development: Minigenes encoding the NP(118-126) epitope are incorporated

into DNA plasmids to investigate the efficacy of nucleic acid-based vaccination strategies.[1]
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[2]

Challenge Studies: Animal models, typically BALB/c mice (H-2d haplotype), are immunized

with NP(118-126)-based vaccines and subsequently challenged with LCMV to evaluate

protective efficacy.[2][5]

Cross-Protective Immunity Studies: The partial homology of the NP(118-126) epitope across

different arenaviruses, such as Lassa virus, allows for the investigation of cross-protective

vaccine strategies.[4][6]

Adjuvant and Delivery System Screening: The well-characterized immune response to

NP(118-126) provides a reliable platform for testing the efficacy of novel adjuvants and

vaccine delivery systems.

Adoptive T-Cell Transfer Studies: NP(118-126)-specific T-cells can be generated and

adoptively transferred to study their in vivo function and therapeutic potential.[7][8]

Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies utilizing the NP(118-

126) epitope, providing insights into its immunogenicity and protective efficacy.

Table 1: Efficacy of NP(118-126)-Based DNA Vaccines in Mice
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Vaccine
Platform

Immunization
Regimen

Challenge
Virus & Dose

Protection
Rate (%)

Reference(s)

DNA plasmid

(pNP)

3 x 200 µg

intramuscularly

LCMV clone

13/28b

(persistent)

50 [2]

DNA minigene

(ubiquitinated)

3 x 100 µg

intramuscularly

LCMV (lethal

dose)
~90-100

DNA minigene

(non-

ubiquitinated)

3 x 100 µg

intramuscularly

LCMV (lethal

dose)
Low

DNA plasmid

(pLCMV-NP) with

electroporation

3 immunizations
LCMV (20 LD50

intracranially)
100 [5]

DNA plasmid

(pLCMV-NP) with

electroporation

1 immunization
LCMV (20 LD50

intracranially)
67 [5]

Table 2: Cross-Protection Studies with Lassa Virus (LASV) NP(118-126)
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Vaccine
Platform

Immunizati
on Regimen

Challenge
Virus

Protection
Rate (%)

Finding
Reference(s
)

DNA vaccine

(LASV NP)
Not specified LCMV 50 (partial)

Cross-

protection

observed

[6]

DNA vaccine

(LASV

NP118-126

minigene)

Not specified LCMV
Partial

protection

Epitope is

cross-

reactive

[6]

DNA vaccine

(LASV

NP118-126

minigene)

Not specified
Pichinde

virus (PICV)
No protection

Epitope-

specific

cross-

protection is

limited

[6]

Table 3: NP(118-126) Specific CD8+ T-Cell Responses in Mice
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Immunization
Method

Time Point

NP(118-126)
Specific CTL
Precursor
Frequency (per
10^3 spleen cells)

Reference(s)

LCMV infection (200

pfu)
Day 8 1 [9]

LCMV infection (200

pfu)
Day 60 0.1 [9]

Recombinant Listeria

monocytogenes

expressing NP(118-

126)

Day 8 ~0.5 [9]

Recombinant Listeria

monocytogenes

expressing NP(118-

126)

Day 60 ~0.05 [9]

Experimental Protocols
This section provides detailed methodologies for key experiments involving the NP(118-126)

epitope.

Protocol 1: DNA Minigene Vaccine Construction and
Immunization
This protocol describes the creation of a DNA vaccine encoding the NP(118-126) epitope and

its administration to mice.

1. Minigene Design and Plasmid Construction: a. Synthesize a DNA oligonucleotide encoding

the NP(118-126) amino acid sequence (RPQASGVYM). b. For enhanced immunogenicity, a

sequence encoding ubiquitin can be fused to the 5' end of the minigene. c. Clone the minigene

sequence into a mammalian expression vector (e.g., pVAX1) under the control of a strong

promoter like the cytomegalovirus (CMV) promoter. d. Verify the construct by DNA sequencing.
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2. Plasmid DNA Preparation: a. Transform the expression vector into a suitable E. coli strain for

plasmid amplification. b. Purify the plasmid DNA using a commercial endotoxin-free plasmid

purification kit. c. Resuspend the purified DNA in sterile saline at a concentration of 1 mg/ml.

3. Mouse Immunization: a. Use 6-8 week old BALB/c mice. b. Anesthetize the mice and inject

50 µl of the plasmid DNA solution (50 µg) into each anterior tibialis muscle using a 28-gauge

needle. c. Administer booster immunizations at 2-3 week intervals for a total of 2-3 injections.
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Workflow for DNA Minigene Vaccination.
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Protocol 2: In Vivo Cytotoxicity (CTL) Assay
This assay measures the ability of immunized mice to kill target cells presenting the NP(118-

126) epitope in vivo.

1. Preparation of Target and Control Cells: a. Isolate splenocytes from a naïve BALB/c donor

mouse. b. Divide the splenocytes into two populations. c. Label one population with a high

concentration of CFSE (e.g., 5 µM) to create the target cells (CFSE^high). d. Label the second

population with a low concentration of CFSE (e.g., 0.5 µM) to create the control cells

(CFSE^low). e. Pulse the CFSE^high target cells with 1-10 µg/ml of NP(118-126) peptide for 1

hour at 37°C. Leave the CFSE^low control cells unpulsed.

2. Adoptive Transfer: a. Wash both cell populations to remove excess peptide and CFSE. b.

Mix the CFSE^high target cells and CFSE^low control cells at a 1:1 ratio. c. Inject a total of 1-2

x 10^7 mixed cells intravenously into immunized and naïve control mice.

3. Analysis: a. After 16-20 hours, sacrifice the mice and prepare single-cell suspensions from

the spleens. b. Analyze the splenocytes by flow cytometry to determine the ratio of CFSE^high

to CFSE^low cells. c. Calculate the percentage of specific lysis using the following formula: %

Specific Lysis = (1 - (Ratio in immunized mice / Ratio in naïve mice)) x 100 where Ratio = (%

CFSE^high cells / % CFSE^low cells).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation

Adoptive Transfer

Analysis

Isolate Splenocytes

Label Target (CFSE high) Label Control (CFSE low)

Pulse Target with NP(118-126)

Mix Target & Control Cells

Inject into Mice

Isolate Splenocytes from Recipients

Flow Cytometry

Calculate Specific Lysis

Click to download full resolution via product page

Workflow for In Vivo CTL Assay.
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Protocol 3: Intracellular Cytokine Staining (ICS)
This protocol is for the detection of NP(118-126)-specific T-cells that produce cytokines like

IFN-γ upon stimulation.

1. Cell Stimulation: a. Prepare single-cell suspensions of splenocytes from immunized and

control mice. b. Plate 1-2 x 10^6 cells per well in a 96-well plate. c. Stimulate the cells with 1-10

µg/ml of NP(118-126) peptide for 5-6 hours at 37°C. Include a no-peptide control. d. Add a

protein transport inhibitor (e.g., Brefeldin A) for the final 4 hours of incubation.

2. Staining: a. Wash the cells and stain for surface markers (e.g., CD3, CD8) and a viability

dye. b. Fix and permeabilize the cells using a commercial kit. c. Stain for intracellular cytokines

(e.g., IFN-γ, TNF-α) with fluorescently labeled antibodies.

3. Flow Cytometry Analysis: a. Acquire the stained cells on a flow cytometer. b. Gate on live,

singlet, CD3+, and CD8+ T-cells. c. Quantify the percentage of cytokine-positive cells within the

CD8+ T-cell population in response to peptide stimulation.

Signaling Pathway
The recognition of the NP(118-126) peptide presented on MHC class I molecules by the T-cell

receptor (TCR) on CD8+ T-cells initiates a signaling cascade leading to T-cell activation,

proliferation, and effector functions.
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TCR Signaling in CD8+ T-cell Activation.
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Conclusion
The Nucleoprotein (118-126) epitope is an invaluable tool for researchers in the field of

vaccine development. Its high immunogenicity and well-characterized T-cell response provide a

robust system for evaluating novel vaccine platforms, adjuvants, and delivery systems. The

protocols and data presented here offer a comprehensive guide for the effective application of

this important immunological reagent in preclinical research.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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